

# URB447: A Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | URB447  |           |  |  |  |
| Cat. No.:            | B110035 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile.[1][2] It acts as a peripherally restricted antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor.[1][3] This dual activity has positioned URB447 as a compound of interest for therapeutic applications where peripheral CB1 blockade is desired without the central nervous system (CNS) side effects associated with first-generation CB1 antagonists.[1][2] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of URB447, intended to inform further research and development. A comprehensive literature search indicates that detailed information on the oral bioavailability, plasma half-life, and clearance of URB447 is not extensively documented in publicly available scientific literature. The existing data is primarily derived from studies involving intraperitoneal administration in rodent models.

## **Pharmacokinetics**

The pharmacokinetic profile of **URB447** has been partially characterized in mice following intraperitoneal (i.p.) administration. The available data highlights its distribution in peripheral tissues and its notable lack of penetration into the central nervous system.

#### **Absorption and Distribution**



Following a single intraperitoneal injection of 20 mg/kg in Swiss mice, **URB447** is absorbed and distributed to various tissues. Peak plasma concentrations (Cmax) were observed 30 minutes post-injection.[1] The compound shows significant distribution to the liver and particularly high accumulation in white adipose tissue, with maximal tissue levels reached 15 minutes post-injection in these tissues.[1]

Crucially, **URB447** was not detected in the brain tissue at any time point following systemic administration, with a detection limit of 10 pmol/g.[1] This peripheral restriction is a key characteristic of the molecule. While the precise mechanisms are not experimentally confirmed, it is hypothesized that its lack of CNS penetration could be due to high clearance by efflux transporters such as P-glycoprotein (P-gp) or rapid metabolism by cytochrome P450 enzymes within the astrocytes of the blood-brain barrier.[1]

Table 1: Pharmacokinetic Parameters of **URB447** in Swiss Mice following a Single 20 mg/kg Intraperitoneal Injection[1]

| Parameter | Plasma       | Liver            | White Adipose<br>Fat | Brain        |
|-----------|--------------|------------------|----------------------|--------------|
| Cmax      | 596 ± 117 nM | 4.3 ± 0.7 nmol/g | 42 ± 12.2 nmol/g     | Not Detected |
| Tmax      | 30 min       | 15 min           | 15 min               | N/A          |

# Bioavailability

Based on an extensive review of the available scientific literature, there is no published data on the oral bioavailability of **URB447**. The existing research has focused on parenteral routes of administration, primarily intraperitoneal injections.[1][4] Further studies are required to determine the extent of oral absorption and first-pass metabolism of **URB447** to evaluate its potential for oral drug delivery.

#### **Metabolism and Excretion**

Detailed studies on the metabolism and excretion pathways of **URB447** are not currently available in the public domain. As mentioned, rapid metabolism by cytochrome P450 enzymes is a speculative reason for its peripheral restriction, but the specific metabolites and clearance rates have not been characterized.[1]



# **Mechanism of Action and In Vitro Activity**

**URB447** exhibits a dual mechanism of action, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1] This profile has been confirmed through various in vitro assays.

Table 2: In Vitro Receptor Binding and Functional Activity of URB447

| Assay                  | Receptor | Species | Preparation             | Result                                                                       |
|------------------------|----------|---------|-------------------------|------------------------------------------------------------------------------|
| Radioligand<br>Binding | CB1      | Rat     | Cerebellar<br>Membranes | IC50: 313 nM[4]<br>[5]                                                       |
| Radioligand<br>Binding | CB2      | Human   | CHO-K1 Cells            | IC50: 41 nM[4][5]                                                            |
| [35S]GTPyS<br>Binding  | CB1      | Rat     | Cerebellar<br>Membranes | EC50: 4.9 µM<br>(inhibition of<br>WIN55,212-2<br>induced binding)<br>[1][4]  |
| cAMP<br>Accumulation   | CB2      | Mouse   | Hek-293 Cells           | Agonist activity (inhibited isoproterenol- induced cAMP accumulation)[1] [4] |

The following diagram illustrates the dual signaling pathway of **URB447**.





Click to download full resolution via product page

Dual mechanism of action of URB447.



# **Experimental Protocols**

This section details the methodologies employed in key studies to characterize the pharmacokinetics and pharmacodynamics of **URB447**.

## In Vivo Pharmacokinetic Study in Mice

- Objective: To determine the tissue distribution of **URB447** after systemic administration.
- Animal Model: Male Swiss mice.[1]
- Drug Administration: A single intraperitoneal (i.p.) injection of URB447 at a dose of 20 mg/kg.
- Sample Collection: Blood, liver, white adipose fat, and brain tissues were collected at various time points post-injection.
- Analytical Method: The concentration of URB447 in plasma and tissue homogenates was quantified using a validated analytical method (details of the specific assay, such as LC-MS/MS, are not provided in the primary reference).
- Data Analysis: The peak concentration (Cmax) and time to reach peak concentration (Tmax)
   were determined for each tissue.[1]

#### In Vivo Anti-Obesity Study in Mice

- Objective: To evaluate the effect of **URB447** on food intake and body weight gain.
- Animal Model: Male Swiss mice or genetically obese ob/ob mice.[1]
- Drug Administration: URB447 was administered via i.p. injection at doses of 5 or 20 mg/kg daily for 2 weeks in ob/ob mice.[1][4]
- Measurements: Cumulative food intake and body weight were monitored over the study period.
- Statistical Analysis: A two-way repeated measures ANOVA followed by a Bonferroni post-hoc test was used to analyze the data.[1]



The following diagram outlines the experimental workflow for the anti-obesity study.



Click to download full resolution via product page

Workflow for assessing anti-obesity effects.

# **In Vitro Receptor Binding Assay**

• Objective: To determine the binding affinity of **URB447** for CB1 and CB2 receptors.



- Preparations:
  - CB1: Rat cerebellar membranes.[1]
  - CB2: CHO-K1 cells overexpressing human CB2 receptors.[1]
- Method: A competitive radioligand binding assay was performed using [3H]WIN55,212-2 as the radioligand.
- Procedure: Membranes or cells were incubated with the radioligand in the presence of increasing concentrations of URB447.
- Data Analysis: The concentration of URB447 that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

#### In Vitro [35S]GTPyS Functional Assay

- Objective: To determine the functional activity of **URB447** at the CB1 receptor.
- Preparation: Rat cerebellar membrane preparations.[1]
- Method: A [35S]GTPyS binding assay was used to measure G-protein activation.
- Procedure: Membranes were incubated with the CB agonist WIN55,212-2 (1 μM) in the presence of increasing concentrations of URB447 (100 nM–30 μM).[1]
- Data Analysis: The concentration of URB447 that produces 50% of the maximal inhibition of agonist-stimulated [35S]GTPyS binding (EC50) was determined.[1]

## **Preclinical Efficacy**

Beyond its effects on appetite and body weight, **URB447** has demonstrated potential therapeutic effects in other preclinical models.

 Oncology: In models of melanoma and colon cancer, URB447 has been shown to reduce cancer cell viability, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[6] In vivo, daily treatment with 1 mg/kg URB447 reduced the metastatic burden in a melanoma model of liver metastasis.[6]



Neuroprotection: In a neonatal rat model of hypoxia-ischemia, URB447 administered before
or after the ischemic insult significantly reduced brain injury and white matter damage.[3][7]

#### Conclusion

**URB447** is a peripherally restricted CB1 antagonist and CB2 agonist with demonstrated efficacy in preclinical models of obesity, cancer, and neuroprotection. The available pharmacokinetic data in mice, following intraperitoneal administration, confirms its distribution to peripheral tissues and its inability to cross the blood-brain barrier. However, a significant data gap exists regarding its oral bioavailability, metabolism, and excretion. Further pharmacokinetic and toxicological studies are essential to fully characterize the disposition of **URB447** and to support its potential development as a therapeutic agent for a range of peripheral disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist,
   URB447, that reduces feeding and body-weight gain in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Cannabinoid URB447 Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, URB447, that reduces feeding and body-weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. omicsonline.org [omicsonline.org]
- 7. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [URB447: A Technical Guide on Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b110035#pharmacokinetics-and-bioavailability-of-urb447]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com